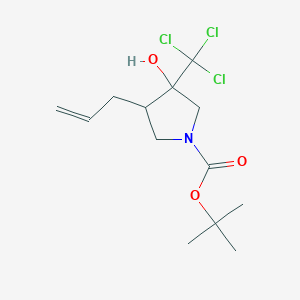
tert-Butyl 4-allyl-3-hydroxy-3-(trichloromethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-allyl-3-hydroxy-3-(trichloromethyl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, an allyl group, a hydroxy group, and a trichloromethyl group attached to a pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-allyl-3-hydroxy-3-(trichloromethyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl, allyl, hydroxy, and trichloromethyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired selectivity and yield.
For example, the synthesis might begin with the formation of the pyrrolidine ring through a cyclization reaction. This is followed by the introduction of the tert-butyl group using tert-butyl chloride in the presence of a base. The allyl group can be introduced through an allylation reaction using allyl bromide. The hydroxy group is typically introduced through a hydroxylation reaction, and the trichloromethyl group can be added using trichloromethyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
tert-Butyl 4-allyl-3-hydroxy-3-(trichloromethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Dess-Martin periodinane.
Reduction: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The allyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, room temperature, dichloromethane as solvent.
Reduction: Lithium aluminum hydride, anhydrous ether, low temperature.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a methyl derivative.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
tert-Butyl 4-allyl-3-hydroxy-3-(trichloromethyl)pyrrolidine-1-carboxylate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms and interactions.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl 4-allyl-3-hydroxy-3-(trichloromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trichloromethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- tert-Butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-allyl-4-hydroxypiperidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
Uniqueness
tert-Butyl 4-allyl-3-hydroxy-3-(trichloromethyl)pyrrolidine-1-carboxylate is unique due to the presence of both an allyl and a trichloromethyl group on the same pyrrolidine ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C13H20Cl3NO3 |
|---|---|
分子量 |
344.7 g/mol |
IUPAC名 |
tert-butyl 3-hydroxy-4-prop-2-enyl-3-(trichloromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H20Cl3NO3/c1-5-6-9-7-17(10(18)20-11(2,3)4)8-12(9,19)13(14,15)16/h5,9,19H,1,6-8H2,2-4H3 |
InChIキー |
MLKRPKSMGBOUDE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(C(Cl)(Cl)Cl)O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


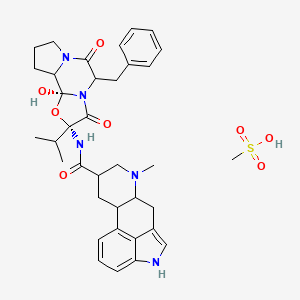
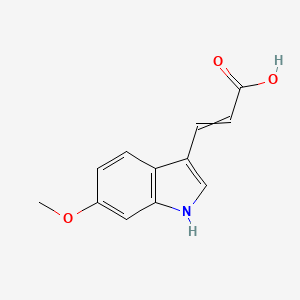

![1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene](/img/structure/B14787073.png)
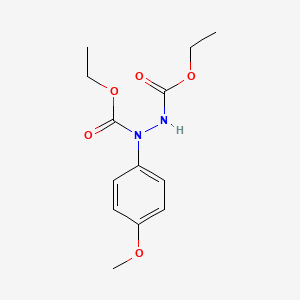
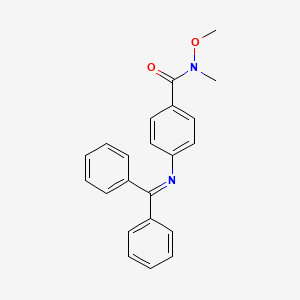
![benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14787085.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14787092.png)
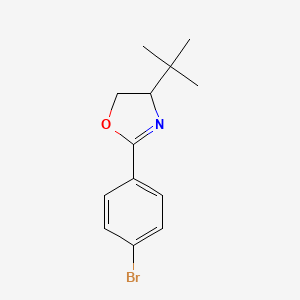



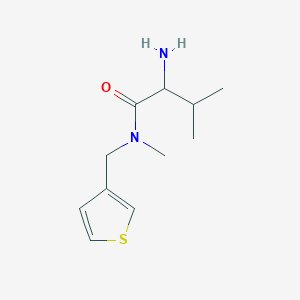
![2-(3,3-Dimethyl-2-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787124.png)
